molecular formula C20H15N3O2 B4516439 N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]nicotinamide

N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]nicotinamide

Cat. No.: B4516439
M. Wt: 329.4 g/mol
InChI Key: ICXMRLYXKLXDOJ-UHFFFAOYSA-N
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Description

N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]nicotinamide is a synthetic organic compound featuring a molecular architecture that incorporates both a nicotinamide and a 1-oxo-1,3-dihydro-2H-isoindole moiety. This structure makes it a chemical hybrid of significant interest for exploratory research in medicinal chemistry. The nicotinamide component is a well-characterized precursor to the essential cofactor nicotinamide adenine dinucleotide (NAD+), which is a critical coenzyme in cellular oxidation-reduction reactions, energy metabolism, and serves as a substrate for NAD+-consuming enzymes such as poly (ADP-ribose) polymerases (PARPs) and sirtuins . The 1,3-dihydro-2H-isoindol-1-one (3-oxo-1,2-dihydroisoindole) scaffold is a privileged structure in drug discovery, known to be present in compounds with selective PARP-1 inhibitory activity . Researchers may find value in this compound as a novel chemical entity for investigating pathways related to DNA repair, cellular stress response, and energy metabolism. Its unique structure also positions it as a valuable building block for the synthesis of more complex molecules or for use in high-throughput screening assays to identify new bioactive ligands. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Strictly not for human or veterinary use.

Properties

IUPAC Name

N-[4-(3-oxo-1H-isoindol-2-yl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2/c24-19(14-5-3-11-21-12-14)22-16-7-9-17(10-8-16)23-13-15-4-1-2-6-18(15)20(23)25/h1-12H,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXMRLYXKLXDOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]nicotinamide typically involves the following steps:

    Formation of Isoindoline Moiety: The isoindoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of Phenyl Ring: The phenyl ring is introduced via a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.

    Introduction of Nicotinamide Group: The final step involves the attachment of the nicotinamide group through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the isoindoline moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl ring or the nicotinamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]nicotinamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]nicotinamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include kinases and transcription factors involved in cell signaling and gene expression.

Comparison with Similar Compounds

Key Observations :

  • Sulfonamide vs. Nicotinamide : Replacement of sulfonamide (in 4-(1,3-dioxo-isoindol-2-yl)benzenesulfonamide) with nicotinamide may alter target specificity. Sulfonamides often exhibit EGFR inhibition, while nicotinamide derivatives could modulate NAD+-dependent pathways .
  • In contrast, the target compound’s phenyl-nicotinamide linkage may favor anticancer activity via kinase interactions .

Pharmacological Profiles

Anticancer Activity :

  • Compounds with isoindolone cores, such as 2-(1,3-dioxo-isoindol-2-yl)-N-(4-morpholinylsulfonylphenyl)acetamide, show kinase inhibition (e.g., EGFR), a trait shared with the target compound due to structural similarities .
  • highlights that isoindolone derivatives with electron-withdrawing groups (e.g., nitro in N-(4-{[(5-nitro-1,3-dioxo-isoindol-2-yl)methyl]amino}phenyl)benzamide) exhibit enhanced cytotoxicity, suggesting the target compound’s nitro-free structure may reduce off-target toxicity .

Anticonvulsant and Neuroactive Effects :

  • Phthalimide-GABA hybrids (e.g., 4-(1,3-dioxo-isoindol-2-yl)-N-phenylbutanamides) demonstrate anticonvulsant activity via GABAergic modulation, a pathway likely accessible to the target compound due to its isoindolone moiety .

Biological Activity

N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]nicotinamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound this compound can be characterized by its unique molecular structure, which includes an isoindole moiety linked to a nicotinamide group. The structural formula is represented as follows:

C17H16N2O\text{C}_{17}\text{H}_{16}\text{N}_2\text{O}
PropertyValue
Molecular Weight284.32 g/mol
SolubilitySoluble in DMSO, ethanol
Purity>95% (commercially available)

Research indicates that this compound exhibits significant biological activity through several mechanisms:

  • Induction of Apoptosis : Studies have shown that compounds within the N-phenyl nicotinamide class can induce apoptosis in cancer cells. For instance, a related compound demonstrated an EC50 of 0.082 µM in T47D breast cancer cells, indicating potent pro-apoptotic effects .
  • Cell Cycle Arrest : The compound has been observed to cause G2/M phase arrest in cancer cell lines, leading to increased apoptosis rates. This was confirmed through flow cytometry analyses .
  • Inhibition of Microtubule Polymerization : Similar compounds have been reported to inhibit microtubule dynamics, which is crucial for mitosis and cell division .

Case Studies and Research Findings

Several studies have highlighted the biological activities of compounds related to this compound:

Study 1: Apoptotic Induction in Breast Cancer Cells

A high-throughput screening assay identified various N-phenyl nicotinamides as potent inducers of apoptosis. The lead compound exhibited significant growth inhibition with a GI50 value of 0.21 µM in T47D cells, demonstrating its potential as an anticancer agent .

Study 2: Mechanistic Insights into Cell Cycle Dynamics

Further investigations revealed that the compound could effectively arrest the cell cycle at the G2/M checkpoint, subsequently leading to apoptotic cell death. This was particularly noted in paclitaxel-resistant cell lines, indicating a possible therapeutic avenue for resistant cancers .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
Apoptosis InductionEC50 = 0.082 µM in T47D cells
Cell Cycle ArrestG2/M phase arrest followed by apoptosis
Microtubule InhibitionInhibition of microtubule polymerization

Q & A

Q. What synthetic methodologies are most effective for preparing N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]nicotinamide and related derivatives?

The synthesis of isoindolylphenyl derivatives typically involves coupling reactions between phthalimide precursors and aromatic amines or sulfonamides. For example, microwave-assisted synthesis significantly improves yields (e.g., 97% for 4-(1,3-dioxo-isoindol-2-yl)benzenesulfonamide derivatives) compared to traditional reflux methods (91% yield under similar conditions) . Key steps include:

  • Reagent selection : DMF as a solvent with phthalic acid and sulfonamide precursors.
  • Optimization : Microwave irradiation reduces reaction time and byproduct formation.
  • Purification : Ethyl acetate extraction and ethanol recrystallization ensure high purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical techniques include:

  • TLC : Mobile phases like ethyl acetate/petroleum ether (7:3) with Rf ≈ 0.8 .
  • Spectroscopy :
    • IR : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹, N-H at ~3300 cm⁻¹) .
    • NMR : ¹H-NMR signals for aromatic protons (δ 7.2–8.1 ppm) and NH groups (δ 10–12 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 441.53) validate molecular weight .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Anticonvulsant activity : Modified maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models .
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., EGFR-mutated lines) to assess anticancer potential .
  • Protein binding : Fluorescence quenching and molecular docking with serum albumin to predict pharmacokinetics .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl or isoindole rings) influence biological activity?

  • Electron-withdrawing groups (e.g., -F, -CF₃) on the phenyl ring enhance binding to hydrophobic pockets in target proteins (e.g., EGFR) .
  • Substituent position : Para-substituted phthalimide derivatives show higher anticonvulsant activity than ortho/meta analogs due to improved steric compatibility with GABA receptors .
  • Hybrid pharmacophores : Incorporation of sulfonamide or nicotinamide moieties improves solubility and target affinity .

Q. How can researchers resolve discrepancies in reported yields or bioactivity data for this compound?

  • Reproducibility checks : Validate reaction conditions (e.g., microwave power, solvent purity). For example, microwave synthesis of sulfonamide derivatives yields 88–97% vs. 50–91% for reflux .
  • Bioassay standardization : Use positive controls (e.g., apremilast for PDE4 inhibition ) and normalize cell viability assays to account for batch-to-batch variability.
  • Computational validation : Compare DFT-calculated NMR shifts with experimental data to identify synthetic impurities .

Q. What advanced techniques are critical for studying its mechanism of action?

  • X-ray crystallography : Resolve binding modes with targets like EGFR (PDB: 7K1H) or PDE4 .
  • Cryo-EM : Visualize compound interactions with large protein complexes (e.g., kinase allosteric sites) .
  • Metabolomics : Track isotopic labeling (e.g., ¹³C) to map metabolic pathways in vivo .

Q. How does the compound’s reactivity with nucleophiles/electrophiles impact formulation stability?

  • pH-dependent degradation : The isoindole-1-one ring undergoes hydrolysis under alkaline conditions, necessitating buffered formulations (pH 5–7) .
  • Excipient compatibility : Avoid reducing sugars (e.g., lactose) to prevent Maillard reactions with free amine groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]nicotinamide
Reactant of Route 2
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N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]nicotinamide

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